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Compound of Interest

Compound Name: Rocastine

Cat. No.: B1679498

Abstract

This document provides a comprehensive protocol for the synthesis of Rocastine, a potent H1
antihistamine. The synthesis is a multi-step process beginning with commercially available
starting materials and proceeding through key intermediates to yield the final product. This
protocol is intended for researchers, scientists, and professionals in the field of drug
development. All quantitative data is summarized in tables, and the experimental workflow is
visually represented.

Introduction

Rocastine, with the IUPAC name 2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f]
[1][2]oxazepine-5-thione, is a tricyclic antihistamine. Its synthesis involves the construction of a
pyrido-oxazepine heterocyclic system. The following protocol details a plausible synthetic route,
compiled from available chemical literature, to obtain Rocastine.

Chemical Structures
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Starting Material 4: Phosphorus pentasulfide

Starting Material 5: Dimethylamine

TI-Z

Synthesis Pathway

The overall synthetic pathway for Rocastine is depicted below. The process begins with the
reaction of 3-amino-2-chloropyridine with 2-(methylamino)ethanol to form an amino alcohol
intermediate. This intermediate is then cyclized with chloroacetyl chloride to create the
oxazepinone ring. The carbonyl group is subsequently converted to a thiocarbonyl using
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phosphorus pentasulfide. The final step involves the introduction of the dimethylaminoethyl side
chain.

Click to download full resolution via product page

Caption: Synthetic workflow for Rocastine.

Experimental Protocols
Step 1: Synthesis of 2-((2-Hydroxyethyl)
(methyl)amino)-3-aminopyridine

Materials:

3-Amino-2-chloropyridine

2-(Methylamino)ethanol

Solvent (e.g., N,N-Dimethylformamide - DMF)

Base (e.g., Potassium carbonate)

Procedure:

To a solution of 3-amino-2-chloropyridine in DMF, add 2-(methylamino)ethanol and
potassium carbonate.

e Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for a designated time
(e.g., 12-24 hours) until the reaction is complete, as monitored by Thin Layer
Chromatography (TLC).

o After completion, cool the reaction mixture to room temperature and pour it into water.

o Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b1679498?utm_src=pdf-body-img
https://www.benchchem.com/product/b1679498?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under
reduced pressure.

 Purify the crude product by column chromatography to obtain 2-((2-hydroxyethyl)
(methyl)amino)-3-aminopyridine.

Step 2: Synthesis of 2-(2-Chloroethyl)-3,4-dihydro-4-
methylpyrido[3,2-f][1][2]oxazepin-5(2H)-0ne

Materials:

e 2-((2-Hydroxyethyl)(methyl)amino)-3-aminopyridine
e Chloroacetyl chloride

e Solvent (e.g., Dichloromethane - DCM)

o Base (e.g., Triethylamine)

Procedure:

Dissolve 2-((2-hydroxyethyl)(methyl)amino)-3-aminopyridine in DCM and cool the solution to
0 °C.

o Add triethylamine to the solution, followed by the dropwise addition of chloroacetyl chloride.

» Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 4-
8 hours) until the reaction is complete (monitored by TLC).

» Quench the reaction with water and separate the organic layer.

e Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

o Purify the crude product by recrystallization or column chromatography to yield 2-(2-
chloroethyl)-3,4-dihydro-4-methylpyrido[3,2-f][1]Joxazepin-5(2H)-one.
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Step 3: Synthesis of 2-(2-Chloroethyl)-3,4-dihydro-4-
methylpyrido[3,2-floxazepine-5(2H)-thione

Materials:

e 2-(2-Chloroethyl)-3,4-dihydro-4-methylpyrido[3,2-floxazepin-5(2H)-one hydrochloride
e Phosphorus pentasulfide (P4S10)

e Solvent (e.g., Chloroform)

Procedure:

e To a solution of 2-(2-chloroethyl)-2,3-dihydro-4-methylpyrido[3,2-floxazepin-5(4H)one
hydrochloride (0.25 mole) in 1500 ml of chloroform, add phosphorus pentasulfide (41.5 g,
0.19 mole).

e Heat the mixture to reflux for 18 hours.
o Monitor the reaction progress by TLC.
e Upon completion, cool the reaction mixture and filter to remove any solid residues.
» Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

o Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure.

o Purify the crude product by column chromatography to obtain 2-(2-chloroethyl)-3,4-dihydro-
4-methylpyrido[3,2-floxazepine-5(2H)-thione.

Step 4: Synthesis of Rocastine (2-[2-
(Dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-
floxazepine-5-thione)

Materials:
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2-(2-Chloroethyl)-3,4-dihydro-4-methylpyrido[3,2-floxazepine-5(2H)-thione

Dimethylamine (e.g., 40% aqueous solution or as a gas)

Solvent (e.g., Ethanol or Dimethylsulfoxide - DMSO)

Base (e.g., Potassium carbonate, if necessary)

Procedure:

Dissolve 2-(2-chloroethyl)-3,4-dihydro-4-methylpyrido[3,2-floxazepine-5(2H)-thione in a
suitable solvent like ethanol or DMSO.

» Add an excess of dimethylamine solution.

« Stir the reaction mixture at room temperature or with gentle heating for a specified duration
(e.g., 8-24 hours) until the starting material is consumed (monitored by TLC).

e Remove the solvent under reduced pressure.

o Take up the residue in an organic solvent (e.g., chloroform) and wash with a dilute aqueous
sodium hydroxide solution.

» Dry the organic layer over magnesium sulfate, filter, and concentrate.

» Purify the crude product by column chromatography or by forming a salt (e.g., fumarate or
hydrochloride) and recrystallizing to obtain pure Rocastine.

Quantitative Data Summary
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3 ] PaS10 ] ]
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floxazepine-
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Note: Specific yield data for each step of this exact synthetic sequence is not readily available
in the public domain and would typically be determined empirically in a laboratory setting.

Conclusion

This document outlines a detailed, multi-step protocol for the synthesis of Rocastine. The
described methods are based on established chemical reactions and provide a clear pathway
for the preparation of this antihistamine agent. Researchers should optimize the reaction
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conditions and purification procedures to achieve the desired yield and purity of the final
product. Standard laboratory safety procedures should be followed throughout the synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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materials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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